N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide
Description
Propriétés
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-7-3-4-9(18)13(20)14-8-11-16-15-10-5-6-12(21-2)17-19(10)11/h3-7H,8H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQVMUNPVRDNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Biochimique
Biochemical Properties
It is known that similar compounds have been reported for their broad biological properties as antibacterial, antidepressant, antiviral, antitumoral, anti-inflammatory agents, pesticides, herbicides, dyes, lubricant and analytical reagents.
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide in laboratory settings. Future studies should investigate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet
Activité Biologique
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyridazine moiety linked to a pyrrole carboxamide. Its molecular formula is with a molecular weight of approximately 288.32 g/mol. The presence of multiple heterocycles suggests a diverse range of biological interactions.
Research indicates that this compound may exert its effects through inhibition of specific kinases and modulation of signaling pathways. Notably, it has been shown to interact with c-Met kinase, which plays a critical role in cell proliferation and survival.
| Mechanism | Target | Effect |
|---|---|---|
| Kinase Inhibition | c-Met | Downregulation of oncogenes |
| Protein Interaction | BET proteins | Inhibition of transcription |
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds structurally similar to this compound. For instance:
- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
- The compound exhibited an IC50 value in the micromolar range, indicating its effectiveness in inhibiting cell growth.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
Case Studies and Research Findings
A study by Zhang et al. (2020) synthesized a series of triazolo-pyridazine derivatives and found that compounds similar to this compound showed promising results in inhibiting c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib .
Another research highlighted the induction of apoptosis in A549 cells upon treatment with related compounds, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Applications De Recherche Scientifique
Anticancer Properties
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide has shown significant promise in cancer treatment. Its mechanism primarily involves the inhibition of bromodomain and extraterminal (BET) proteins, leading to the downregulation of oncogenes such as c-Myc.
Case Studies
-
MCF-7 Cell Line Study :
- Objective : To evaluate the compound's effect on breast cancer cells.
- Findings : The compound caused MCF-7 cells to arrest in the S phase of the cell cycle and increased apoptosis rates significantly (29.61-fold compared to control). This was associated with elevated levels of caspase-9 and decreased phosphorylation of PI3K and AKT signaling pathways.
-
In Vitro Inhibition Studies :
- Various derivatives of the compound exhibited antiproliferative effects against multiple cancer cell lines, including A375 (melanoma), DU145 (prostate), and MCF-7 (breast) cells. The mean growth inhibition percentages indicated substantial therapeutic potential.
Enzyme Inhibition
Beyond its anticancer applications, this compound has been investigated for its ability to inhibit various enzymes linked to inflammatory and autoimmune diseases.
Pharmacological Effects
The pharmacological profile indicates that this compound may serve as an inhibitor for several key enzymes:
| Target Enzyme | Inhibition Activity | IC50 Value |
|---|---|---|
| c-Met | Significant inhibition | 0.163 μM |
| Pim-1 | Notable inhibitory effects | Data pending |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxo-1(6H)-pyridazinyl)acetamide ()
- Structural Differences: The target compound substitutes the 3-position with a 1-methyl-1H-pyrrole-2-carboxamide, while this analog replaces it with a 2-(6-oxopyridazinyl)acetamide group.
- Hypothetical Implications :
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide ()
- Structural Differences :
- Features a propanamide linker instead of a methyl group, extending the distance between the triazolopyridazine core and the benzimidazole substituent.
- The benzimidazole group is a bulkier aromatic system compared to the methylpyrrole in the target compound.
- Hypothetical Implications: The benzimidazole moiety may improve DNA intercalation or kinase inhibition due to planar aromaticity.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Structural Differences :
- Entirely distinct core (pyrazolo[3,4-b]pyridine vs. triazolopyridazine) with a phenyl group and pyrazole substituents.
- Relevance to Target Compound: Highlights the importance of heterocyclic cores in drug design.
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide | Triazolopyridazine | 6-methoxy, 3-(methylpyrrole carboxamide) | ~317.3* |
| N-((6-methoxy-triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazinyl)acetamide | Triazolopyridazine | 6-methoxy, 3-(pyridazinylacetamide) | ~346.3* |
| 3-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide | Triazolopyridazine | 6-methoxy, 3-(propanamide-benzimidazole) | ~407.4* |
| N-(1-ethyl-3-methyl-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo[3,4-b]pyridine | 1-phenyl, 3,6-dimethyl, 4-(pyrazole carboxamide) | 374.4 |
*Calculated based on molecular formulas from –3.
Table 2: Hypothetical Pharmacological Properties
Notes on Limitations and Further Research
- The provided evidence lacks direct biological or pharmacological data for the target compound, requiring reliance on structural analogs for inference.
- Computational modeling (e.g., docking studies) and in vitro assays are recommended to validate hypotheses about target engagement and ADME properties.
- Diversified synthesis routes, as seen in –3, suggest the feasibility of optimizing the target compound’s substituents for specific applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing triazolo-pyridazine-pyrrole hybrids like this compound?
- Answer : The synthesis typically involves multi-step protocols starting with heterocyclic precursors. For example:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization reactions using hydrazine derivatives (e.g., describes cyclocondensation of pyrazol-3-yl precursors with thiadiazole-forming reagents).
- Step 2 : Alkylation or reductive amination to introduce the methyl-pyrrole-carboxamide moiety. highlights the use of K₂CO₃ in DMF for alkylation of heterocyclic thiols.
- Step 3 : Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies.
- Key Tools : Monitor reaction progress using TLC or LCMS (e.g., reports LCMS purity >99%) and confirm structures via ¹H NMR (e.g., δ 4.58 ppm for methylene bridges in similar compounds) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use orthogonal analytical methods:
- HPLC : Assess purity (>97% as in ) with C18 columns and gradient elution.
- Mass Spectrometry : ESI-MS (e.g., m/z 364.2 [M+1] in ) confirms molecular weight.
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.95 ppm; pyrrole protons at δ 6.3–7.5 ppm).
- Elemental Analysis : Validate C, H, N ratios .
Q. What safety precautions are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation/ingestion; consult safety data sheets (SDS) for related compounds (e.g., notes CAS 1204296-37-6 requires medical consultation upon exposure).
- Store in sealed containers under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Answer : Implement reaction path search algorithms (e.g., ICReDD’s quantum chemical calculations in ) to:
- Predict intermediates and transition states for cyclization steps.
- Screen solvents/reagents virtually (e.g., DMF vs. THF for alkylation efficiency).
- Use machine learning to analyze experimental data and refine reaction conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer : Address discrepancies via:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrrole vs. triazolo protons).
- X-ray crystallography : Confirm absolute configuration if chiral centers exist (e.g., uses crystallography for a related triazolo-pyridazine ligand).
- Isotopic labeling : Trace reaction pathways for ambiguous substituents .
Q. How can researchers evaluate the biological activity of this compound?
- Answer : Design assays based on structural analogs:
- Molecular docking ( ): Screen against target proteins (e.g., kinases) using software like AutoDock.
- Enzyme inhibition assays : Use fluorescence-based or calorimetric methods (e.g., reports pyrazolo-pyrimidine derivatives tested for kinase inhibition).
- Cellular assays : Assess cytotoxicity (MTT assay) and selectivity (e.g., references pyrrolopyrazine derivatives with anticancer activity) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Answer : Key issues include:
- Purification : Transition from column chromatography to recrystallization or continuous-flow systems.
- Yield optimization : Adjust stoichiometry (e.g., uses 1.1 mmol RCH₂Cl for alkylation) and catalyst recycling.
- Regulatory compliance : Ensure impurity profiles meet ICH guidelines (e.g., lists reference standards for related impurities) .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of triazolo-pyridazine derivatives?
- Answer : Stability varies with substituents and storage conditions:
- Accelerated stability studies : Test under heat/humidity (40°C/75% RH) and monitor degradation via HPLC.
- DFT calculations : Predict hydrolytic susceptibility of methoxy groups (e.g., ’s computational workflows).
- Controlled experiments : Compare stability in polar vs. nonpolar solvents .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
